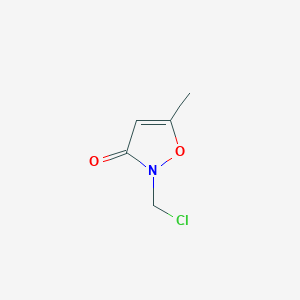
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Comprehensive Analysis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate Applications
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields of study.
Organic Synthesis: In organic chemistry, this compound serves as a building block for the synthesis of complex molecules. Its reactive sites make it a valuable intermediate in constructing heterocyclic compounds, which are prevalent in many pharmaceuticals .
Medicinal Chemistry: The compound’s structure is conducive to modifications that can lead to the development of novel therapeutic agents. It has been studied for its potential role in creating inhibitors for HIV integrase, a key enzyme in the life cycle of HIV .
Drug Discovery: Its utility in drug discovery is significant, particularly in the early stages of lead identification and optimization. The bromine atom in its structure can be used for further chemical transformations, making it a useful scaffold in medicinal chemistry .
Material Science: In material science, the compound can be used to synthesize materials with specific electronic or photonic properties. Its molecular structure could be incorporated into larger systems designed for advanced material applications .
Environmental Studies: The compound’s derivatives may be used in environmental studies to understand the behavior of similar organic molecules in various ecosystems. Its stability under different conditions can provide insights into degradation processes .
Biochemistry Research: In biochemistry, this compound can be a substrate or inhibitor in enzymatic studies. Its interaction with enzymes can reveal important information about reaction mechanisms and enzyme specificity .
Analytical Chemistry: As a reference standard, it is used in analytical chemistry to calibrate instruments and validate methods.
Computational Chemistry: The compound is also used in computational chemistry to model reactions and predict the behavior of similar compounds. Its structure can be used in simulations to explore reactivity and interaction with other molecules .
Mécanisme D'action
Target of Action
The primary target of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is HIV integrase . This enzyme plays a crucial role in the replication cycle of the HIV virus, making it an attractive target for antiviral therapy .
Mode of Action
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate interacts with HIV integrase by sequestering the divalent cofactors (Mg2+) in the integrase active site . This action blocks the access of host DNA to the integrase, thereby inhibiting the integration of the viral genome into the host DNA .
Biochemical Pathways
The compound’s action on HIV integrase disrupts the normal life cycle of the HIV virus. By inhibiting the integration step, the compound prevents the virus from replicating and spreading to new cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate are not readily available, the compound’s predicted density is 1.62±0.1 g/cm3 . Its predicted boiling point is 422.1±45.0 °C , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The inhibition of HIV integrase by Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate results in the disruption of the HIV life cycle. This prevents the replication of the virus and its spread to new cells, potentially reducing the viral load in the body .
Action Environment
The efficacy and stability of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate can be influenced by various environmental factors. For instance, the presence of certain ions in the solution, such as K+, Na+, or Mg2+, may affect the compound’s UV-Vis absorption spectra
Propriétés
IUPAC Name |
ethyl 1-bromo-4-oxoquinolizine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-7-9(13)10-5-3-4-6-14(10)11(8)15/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKFQNFYBWEAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609194 | |
| Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337909-11-2 | |
| Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)





